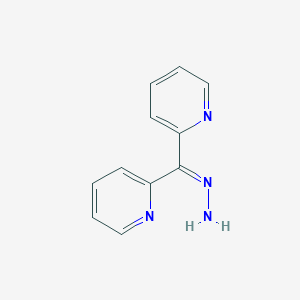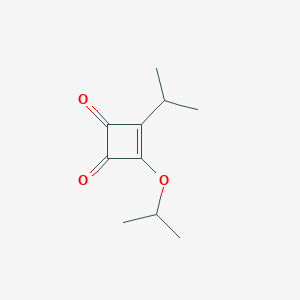
3-Cyclobutene-1,2-dione, 3-(1-methylethoxy)-4-(1-methylethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Cyclobutene-1,2-dione, 3-(1-methylethoxy)-4-(1-methylethyl)-: is a complex organic compound Its structure includes a cyclobutene ring with two ketone groups at positions 1 and 2, an isopropoxy group at position 3, and an isopropyl group at position 4
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclobutene-1,2-dione, 3-(1-methylethoxy)-4-(1-methylethyl)- typically involves multiple steps:
Formation of the cyclobutene ring: This can be achieved through cyclization reactions involving suitable precursors.
Introduction of ketone groups: Oxidation reactions are used to introduce ketone functionalities at the desired positions.
Addition of isopropoxy and isopropyl groups: These groups can be introduced through substitution reactions using appropriate reagents.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions (temperature, pressure, solvents), and ensuring high yield and purity of the final product.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo further oxidation to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the ketone groups to alcohols or other functionalities.
Substitution: The isopropoxy and isopropyl groups can be substituted with other groups under suitable conditions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Alkyl halides, organometallic reagents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
科学的研究の応用
Chemistry: : The compound can be used as a building block in organic synthesis, particularly in the synthesis of more complex molecules. Biology Medicine : Research into its potential as a pharmaceutical intermediate or active ingredient. Industry : Use in the production of specialty chemicals, polymers, and materials.
作用機序
The mechanism of action of 3-Cyclobutene-1,2-dione, 3-(1-methylethoxy)-4-(1-methylethyl)- would depend on its specific application. In general, its reactivity is influenced by the presence of the cyclobutene ring and the ketone groups, which can participate in various chemical reactions. The isopropoxy and isopropyl groups may also affect its reactivity and interactions with other molecules.
類似化合物との比較
Similar Compounds
Cyclobutene-1,2-dione: Lacks the isopropoxy and isopropyl groups.
3-Cyclobutene-1,2-dione, 3-(methoxy)-4-(methyl)-: Similar structure but with different substituents.
3-Cyclobutene-1,2-dione, 3-(ethoxy)-4-(ethyl)-: Another similar compound with different alkoxy and alkyl groups.
Uniqueness: : The presence of the isopropoxy and isopropyl groups in 3-Cyclobutene-1,2-dione, 3-(1-methylethoxy)-4-(1-methylethyl)- makes it unique compared to other similar compounds
特性
CAS番号 |
73279-65-9 |
|---|---|
分子式 |
C10H14O3 |
分子量 |
182.22 g/mol |
IUPAC名 |
3-propan-2-yl-4-propan-2-yloxycyclobut-3-ene-1,2-dione |
InChI |
InChI=1S/C10H14O3/c1-5(2)7-8(11)9(12)10(7)13-6(3)4/h5-6H,1-4H3 |
InChIキー |
FBLBQHVIARGWAP-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=C(C(=O)C1=O)OC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


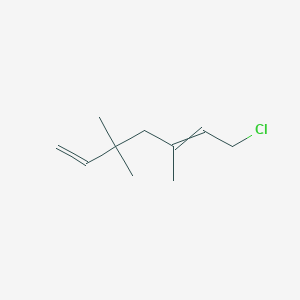
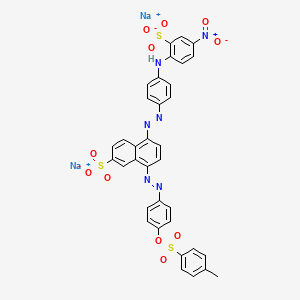
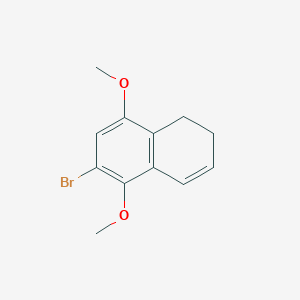

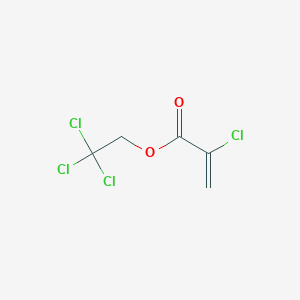

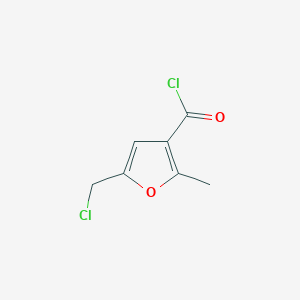
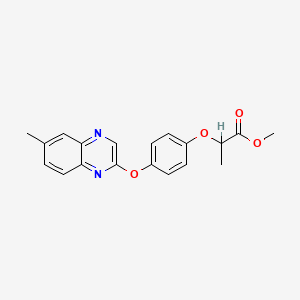
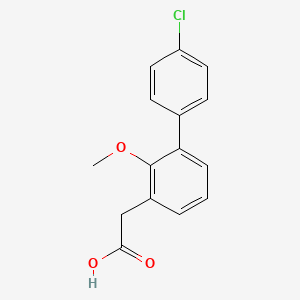


![1-(Benzyloxy)-4-[(5,5-dichloropent-4-EN-1-YL)oxy]benzene](/img/structure/B14448808.png)

